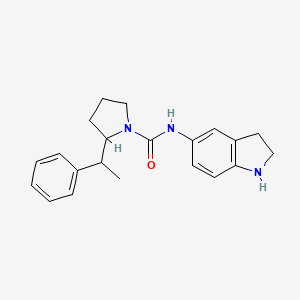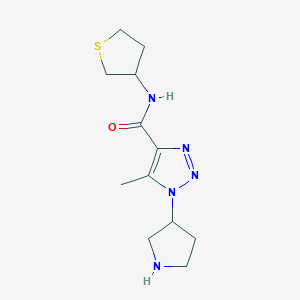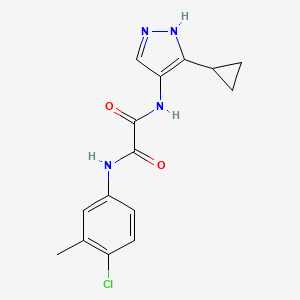
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, also known as CCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CCPA is a highly selective adenosine A1 receptor agonist, which means it can activate specific receptors in the body's cells.
Wirkmechanismus
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide acts as a highly selective adenosine A1 receptor agonist, which means it can activate specific receptors in the body's cells. Adenosine is a naturally occurring nucleoside that plays a critical role in various physiological processes, including the regulation of blood flow, neurotransmission, and inflammation. By activating the adenosine A1 receptor, N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide can modulate these processes, leading to a range of biological effects.
Biochemical and Physiological Effects
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to protect neurons from damage caused by oxidative stress. It has also been shown to reduce inflammation, regulate blood flow, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This selectivity allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide is its relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers are interested in studying the long-term effects of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide and its potential use in combination with other drugs. Finally, there is a growing interest in developing new synthetic compounds based on N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide that can target specific adenosine receptors and have even greater selectivity and efficacy.
Conclusion
In conclusion, N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, or N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide is a highly selective adenosine A1 receptor agonist that has been shown to have neuroprotective effects and potential use in the treatment of various diseases. While there are some limitations to using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide in lab experiments, there are several future directions for research on this compound that could lead to new insights and treatments for a range of conditions.
Synthesemethoden
The synthesis of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide involves several steps, including the preparation of 4-chloro-3-methylphenyl isocyanate, which is then reacted with 5-cyclopropyl-1H-pyrazole-4-carboxylic acid to form the intermediate. This intermediate is then treated with oxalyl chloride and then reacted with 2-aminoethanol to produce N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide. The synthesis of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of neuroscience, where N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been shown to have neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-8-6-10(4-5-11(8)16)18-14(21)15(22)19-12-7-17-20-13(12)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQNZGUWNXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=C(NN=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)


![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
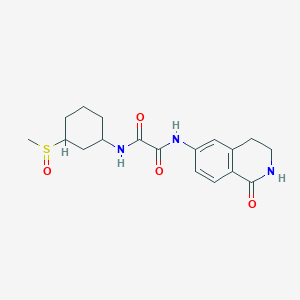
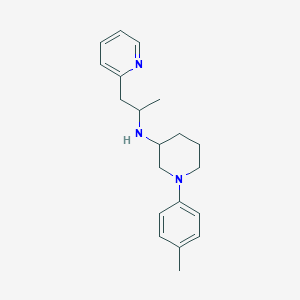
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
